molecular formula C23H13F3N6O4S B11693542 N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11693542
M. Wt: 526.4 g/mol
InChI Key: GJTRLVKBFPJOKI-UHFFFAOYSA-N
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Description

N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Functional Group Introduction: The nitro, pyridin-3-yloxy, thiophen-2-yl, and trifluoromethyl groups are introduced through a series of substitution and coupling reactions.

    Final Assembly: The carboxamide group is added in the final step, often through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The pyridin-3-yloxy and thiophen-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

Mechanism of Action

The mechanism of action of N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their biological activities, particularly as kinase inhibitors.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Studied for their potential therapeutic applications.

Uniqueness

N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, for example, can enhance its metabolic stability and bioavailability.

Properties

Molecular Formula

C23H13F3N6O4S

Molecular Weight

526.4 g/mol

IUPAC Name

N-(3-nitro-5-pyridin-3-yloxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H13F3N6O4S/c24-23(25,26)20-10-17(19-4-2-6-37-19)29-21-11-18(30-31(20)21)22(33)28-13-7-14(32(34)35)9-16(8-13)36-15-3-1-5-27-12-15/h1-12H,(H,28,33)

InChI Key

GJTRLVKBFPJOKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F

Origin of Product

United States

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